Methylthiomethyl p-tolyl sulfone
Overview
Description
Methylthiomethyl p-tolyl sulfone is an organic compound with the chemical formula C₉H₁₂O₂S₂. It is known for its utility in organic synthesis, particularly in the preparation of various organic compounds such as S-methyl α-ketocarbothioates, carboxylic esters, cycloalkanones, and α-methoxy-α-arylacetic esters .
Preparation Methods
Synthetic Routes and Reaction Conditions: One efficient method for preparing methylthiomethyl p-tolyl sulfone involves the Pummerer reaction of dimethyl sulfoxide with acetic anhydride. This is followed by the treatment of the resulting acetoxymethyl methyl sulfide with sodium p-toluenesulfinate in the presence of sodium acetate in acetic acid .
Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves careful control of reaction conditions to optimize the production efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Methylthiomethyl p-tolyl sulfone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions include S-methyl α-ketocarbothioates, carboxylic esters, cycloalkanones, and α-methoxy-α-arylacetic esters .
Scientific Research Applications
Methylthiomethyl p-tolyl sulfone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: It serves as a tool for studying biochemical pathways and enzyme functions.
Medicine: The compound is explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which methylthiomethyl p-tolyl sulfone exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
- Methyl p-toluenesulfonylmethyl sulfide
- Methylmercaptomethyl p-tolyl sulfone
- MT-sulfone
Comparison: Methylthiomethyl p-tolyl sulfone is unique due to its specific reactivity and stability, making it a valuable reagent in organic synthesis. Compared to similar compounds, it offers distinct advantages in terms of reaction efficiency and product yield .
Properties
IUPAC Name |
1-methyl-4-(methylsulfanylmethylsulfonyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S2/c1-8-3-5-9(6-4-8)13(10,11)7-12-2/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAARLLNXZJTFPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CSC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59662-68-9, 59662-65-6 | |
Record name | Methylthiomethyl p-tolyl sulfone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYLTHIOMETHYL P-TOLYL SULPHONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.